5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine
Description
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted at the 3-position with an isopropyl group and at the 5-position with a bromine atom.
Properties
IUPAC Name |
5-bromo-3-propan-2-yl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-6(2)9-5-13-10-8(9)3-7(11)4-12-10/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAPSKJAKDXZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the bromination of 3-isopropyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5th position undergoes nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-couplings. Key examples include:
Table 1: Substitution Reactions
*The Buchwald-Hartwig amination yield is extrapolated from analogous reactions in the patent literature .
Coupling Reactions
The bromine atom participates in palladium-mediated cross-couplings to form carbon-carbon or carbon-heteroatom bonds:
Table 2: Coupling Reactions
Oxidation and Reduction
The pyrrolopyridine core undergoes redox transformations under controlled conditions:
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Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ selectively oxidizes the pyrrole ring to form N-oxide derivatives, enhancing solubility for biological assays .
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Reduction : Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the pyridine ring to a piperidine structure, altering electronic properties for material science applications .
Critical Note : Over-reduction of the bromine substituent is avoided by using low hydrogen pressure (<5 atm) .
Deprotection and Functionalization
The 1H-pyrrolo[2,3-b]pyridine scaffold can be modified post-synthesis:
Table 3: Deprotection Reactions
Mechanistic Insights
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Suzuki Coupling : The reaction proceeds via oxidative addition of Pd⁰ to the C-Br bond, followed by transmetallation with the boronic acid and reductive elimination .
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N-Oxidation : mCPBA acts as an electrophilic oxygen source, targeting the electron-rich pyrrole nitrogen .
This compound’s versatility in substitution, coupling, and redox reactions makes it valuable in medicinal chemistry and materials science. Experimental protocols emphasize optimizing catalyst systems and reaction conditions to maximize yields and selectivity.
Scientific Research Applications
Scientific Research Applications
1. Oncology
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine has shown promising results in cancer research, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). Studies have demonstrated its ability to inhibit the proliferation of cancer cells and induce apoptosis.
- Inhibition of FGFRs : The compound exhibits IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4, indicating potent inhibitory activity against these receptors .
- Cell Line Studies : In vitro tests reveal that it significantly inhibits the growth of 4T1 breast cancer cells .
2. Neurodegenerative Diseases
Research has indicated that this compound may also serve as a therapeutic agent for neurodegenerative diseases. It acts as an inhibitor of dual leucine zipper-bearing kinase (DLK), which is implicated in neuronal cell death associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .
Comparative Analysis with Related Compounds
The following table highlights the structural features and notable differences between this compound and related compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | Lacks bromine and isopropyl groups | Different biological activities |
| 5-Methyl-1H-pyrrolo[2,3-b]pyridine | Contains a methyl group | Varies in reactivity and biological profile |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Similar core structure but lacks isopropyl group | Results in different pharmacological properties |
| 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | Different ring structure | Exhibits distinct biological activities |
This comparative analysis illustrates how variations in functional groups can significantly influence the properties and applications of these compounds.
Case Studies
Case Study 1: FGFR Inhibition
A study evaluated the efficacy of various pyrrolopyridine derivatives in inhibiting FGFRs. The findings indicated that this compound was among the most effective compounds tested, showcasing its potential as a lead compound for developing targeted cancer therapies .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound against neuronal degeneration. The results demonstrated that it could reduce cell death in models of neurodegenerative diseases by inhibiting DLK activity .
Mechanism of Action
The mechanism of action of 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of kinase enzymes. It binds to the ATP-binding site of kinases, thereby preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways that are essential for cell proliferation and survival, particularly in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The 5-bromo substituent enables diverse cross-coupling reactions (e.g., Suzuki for aryl/heteroaryl introduction ).
- Electronic Effects: Electron-withdrawing groups (e.g., NO$2$ at 3-position) deactivate the ring, whereas electron-donating groups (e.g., OCH$3$ in 5-aryl analogs) enhance reactivity for electrophilic substitution .
Physicochemical Properties
| Property | 5-Bromo-3-isopropyl (Target) | 5-Bromo-3-(phenylethynyl) | 5-Bromo-1-methyl | 5-Bromo-3-nitro |
|---|---|---|---|---|
| Molecular Formula | C$9$H${10}$BrN$_2$ | C${15}$H${10}$BrN$_2$ | C$8$H$7$BrN$_2$ | C$7$H$4$BrN$3$O$2$ |
| Molecular Weight | ~241.1 | 313.16 | 211.06 | 257.03 |
| Solubility (Predicted) | Low (hydrophobic isopropyl) | Very low (aromatic ethynyl) | Moderate (CH$_3$) | Low (NO$_2$) |
| LogP | ~2.5–3.0 | ~3.5–4.0 | ~2.0–2.5 | ~1.5–2.0 |
| Stability | Stable under inert conditions | Sensitive to light/oxidation | Stable | Nitro group may decompose |
Notes:
Biological Activity
5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound belongs to the pyrrolopyridine family, characterized by a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an isopropyl group at the 3-position contributes to its unique chemical properties and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : It has been identified as an inhibitor of several protein kinases, particularly those involved in cell proliferation and survival pathways. Notably, it inhibits SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases by regulating sodium transport and cell proliferation .
- Cytotoxicity : Studies have shown that derivatives of pyrrolopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, complexes formed with platinum(II) incorporating 5-bromo derivatives have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .
Anticancer Activity
Several studies have focused on the anticancer potential of this compound:
- Cytotoxic Effects : Research indicates that this compound exhibits potent cytotoxicity against human cancer cell lines such as osteosarcoma (HOS), breast carcinoma (MCF7), and prostate carcinoma (LNCaP). The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cell cycle progression .
- Case Study : A study involving platinum complexes with 5-bromo derivatives showed that these compounds were more effective than cisplatin in inducing cell death in cancer cells. This highlights the potential for developing new therapeutic agents based on this compound .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Mechanism : Its structure allows for interactions with bacterial enzymes and proteins, leading to inhibition of bacterial growth. For example, pyrrole-containing compounds have been reported to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Comparative Analysis : In vitro studies indicated that some derivatives had lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting enhanced efficacy .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for 5-Bromo-3-isopropyl-1H-pyrrolo[2,3-b]pyridine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Sonogashira coupling : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₄ and CuI yields 3-alkynyl derivatives. Purification via silica gel chromatography with heptane/ethyl acetate (8:2) provides the product in ~51% yield .
- Suzuki-Miyaura coupling : Substituting the bromine at the 5-position with aryl groups (e.g., 3,4-dimethoxyphenyl) using boronic acids and Pd(PPh₃)₄ under argon achieves functionalization. Reaction conditions (105°C, 4 hours) and toluene/ethanol solvent systems are critical for optimal yields (~58%) .
Q. How is the structure of this compound confirmed using spectroscopic methods?
Structural confirmation relies on:
- ¹H/¹³C NMR : Distinct signals for the isopropyl group (e.g., δ ~1.3 ppm for CH₃ protons) and pyrrolopyridine core (e.g., δ ~8.3–8.5 ppm for aromatic protons) are observed. The NH proton typically appears as a broad singlet (δ ~12.4 ppm) in DMSO-d₆ .
- Mass spectrometry : High-resolution MS validates molecular weight and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
Advanced Research Questions
Q. How can researchers optimize the introduction of substituents at the 5-position of the pyrrolo[2,3-b]pyridine core?
Key strategies include:
- Protecting group selection : Tosyl (Ts) protection of the NH group (using NaH and TsCl in THF) prevents side reactions during subsequent functionalization .
- Catalyst tuning : Pd(PPh₃)₄ outperforms other catalysts in Suzuki-Miyaura couplings due to its stability at high temperatures (e.g., 105°C) and compatibility with polar solvents .
- Solvent optimization : Toluene/ethanol (3:1) mixtures enhance boronic acid solubility while minimizing decomposition of sensitive intermediates .
Q. What strategies mitigate instability during N-alkylation of this compound?
- Low-temperature reactions : Adding NaH and alkyl halides (e.g., methyl iodide) at 0°C reduces exothermic side reactions .
- Inert atmosphere : Conducting reactions under argon prevents oxidation of the pyrrolopyridine core .
- Rapid purification : Flash chromatography immediately post-reaction minimizes degradation of alkylated products (e.g., 1-methyl derivatives) .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electron-withdrawing groups (e.g., Br at C5) activate the core toward nucleophilic aromatic substitution but may slow down oxidative addition in Pd-catalyzed reactions.
- Steric hindrance : Bulky substituents (e.g., isopropyl at C3) can reduce coupling efficiency by limiting catalyst access. Computational modeling (DFT) is recommended to predict steric/electronic effects .
- Kinetic studies : Monitoring reaction progress via HPLC or TLC helps identify optimal conditions for challenging substrates (e.g., nitro- or cyano-substituted derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
